molecular formula C14H16FN5O3 B1406818 ((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol CAS No. 805245-45-8

((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol

Cat. No. B1406818
CAS RN: 805245-45-8
M. Wt: 321.31 g/mol
InChI Key: KCWPEJMCWDXCBF-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C14H16FN5O3 and its molecular weight is 321.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Therapies

Nucleoside analogs are extensively used in antiviral treatments. They work by incorporating themselves into the viral RNA or DNA during replication, which disrupts the synthesis process and prevents the virus from proliferating . For example, Remdesivir , Favipiravir , and Molnupiravir are nucleoside analogs that have shown efficacy against SARS-CoV-2 .

Cancer Chemotherapy

Some nucleoside analogs function as chemotherapy agents. They are incorporated into the DNA of rapidly dividing cancer cells, causing DNA damage and cell deathGemcitabine is a well-known nucleoside analog used in the treatment of various cancers .

Antiretroviral Therapy

Nucleoside analogs form the backbone of antiretroviral therapy regimens for the treatment of HIV. They act as reverse transcriptase inhibitors (NRTIs), blocking the reverse transcription of viral RNA into DNA, which is a critical step in the HIV life cycle .

Anti-Rejection Therapy

In organ transplantation, nucleoside analogs can be used as part of anti-rejection therapy. They help suppress the immune response and prevent the body from rejecting the transplanted organ .

Treatment of Hematological Malignancies

Nucleoside analogs are used in the therapy of hematological malignancies such as leukemia and lymphoma. They interfere with DNA synthesis in these rapidly dividing cells, leading to cell death .

Treatment of Nonmalignant Disorders

Beyond their use in infectious diseases and cancer, nucleoside analogs are also explored for the treatment of nonmalignant disorders, solid tumors, immunologic diseases, and multiple sclerosis. Their ability to modulate cellular processes makes them valuable in these contexts .

Antiplatelet Drugs

Some nucleoside analogs are used as antiplatelet drugs to prevent the formation of blood clotsTicagrelor and Cangrelor are examples of such drugs that help reduce the risk of stroke or heart attack .

Synthesis and Separation Techniques

The development of new methods for the selective separation and purification of nucleoside analogs is crucial for improving the efficiency and quality of drug production. Techniques like crystallization, high-performance liquid chromatography (HPLC), and molecular imprinting are used to obtain high-purity nucleoside products for pharmaceutical use .

properties

IUPAC Name

[(3aR,6S,6aS)-6-(6-aminopurin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3/c1-14(2)22-10-6(3-21)7(15)9(11(10)23-14)20-5-19-8-12(16)17-4-18-13(8)20/h4-5,9-11,21H,3H2,1-2H3,(H2,16,17,18)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWPEJMCWDXCBF-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(=C(C2O1)CO)F)N3C=NC4=C(N=CN=C43)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C(=C([C@H]2O1)CO)F)N3C=NC4=C(N=CN=C43)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Reactant of Route 2
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Reactant of Route 3
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Reactant of Route 5
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol
Reactant of Route 6
((3Ar,6s,6as)-6-(6-amino-9h-purin-9-yl)-5-fluoro-2,2-dimethyl-6,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)methanol

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